Home > Products > Screening Compounds P4583 > PROTAC Bcl-xL degrader-1
PROTAC Bcl-xL degrader-1 -

PROTAC Bcl-xL degrader-1

Catalog Number: EVT-15208456
CAS Number:
Molecular Formula: C76H96ClF3N10O11S3
Molecular Weight: 1514.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DT2216 was developed as part of a series of Bcl-xL PROTACs that target the Von Hippel-Lindau E3 ligase for ubiquitination and degradation of Bcl-xL. This approach minimizes toxicity in platelets, which rely on Bcl-xL for survival, thereby enhancing the therapeutic index of cancer treatments targeting this protein . The compound is classified under small molecule therapeutics, specifically within the category of targeted protein degraders.

Synthesis Analysis

Methods and Technical Details

The synthesis of DT2216 involves several key steps that integrate a Bcl-2/Bcl-xL binding moiety with a ligand for the Von Hippel-Lindau E3 ligase. The process begins with the preparation of a PROTAC-ready warhead, followed by various chemical transformations to achieve the desired structure.

  1. Initial Compound Preparation: The synthesis starts with known compounds that serve as precursors.
  2. Functionalization: Key functional groups are introduced through methods such as Suzuki coupling and selective chlorination.
  3. Final Assembly: The final PROTAC is assembled by coupling various components, ensuring that the linker length and composition are optimized for activity .

The optimal linker length identified in these studies is five carbon atoms, which balances flexibility and stability, crucial for effective protein degradation .

Molecular Structure Analysis

Structure and Data

The molecular structure of DT2216 consists of a central core that binds to Bcl-xL and a side chain that recruits the Von Hippel-Lindau E3 ligase. Key features include:

  • Binding Moiety: Derived from ABT-263, specifically designed to interact with Bcl-xL.
  • E3 Ligase Ligand: A component that facilitates the recruitment of the E3 ligase for ubiquitination.
  • Linker: A flexible linker that connects the two moieties and is critical for forming a stable ternary complex necessary for degradation.

Data from crystallography studies indicate specific lysine residues on Bcl-xL (notably K87) are essential for ubiquitination and subsequent degradation by DT2216 .

Chemical Reactions Analysis

Reactions and Technical Details

DT2216 operates through a series of chemical reactions that lead to the targeted degradation of Bcl-xL:

  1. Formation of Ternary Complex: DT2216 binds simultaneously to Bcl-xL and Von Hippel-Lindau E3 ligase, forming a ternary complex.
  2. Ubiquitination: This complex facilitates the transfer of ubiquitin molecules to specific lysine residues on Bcl-xL.
  3. Proteasomal Degradation: The ubiquitinated Bcl-xL is recognized by the proteasome, leading to its degradation.

The selectivity of this process is enhanced by the differential expression levels of E3 ligases in cancer cells compared to normal cells, reducing off-target effects .

Mechanism of Action

Process and Data

The mechanism by which DT2216 induces cell death involves several steps:

  1. Binding: DT2216 binds to Bcl-xL, inhibiting its anti-apoptotic function.
  2. Recruitment: The compound recruits Von Hippel-Lindau E3 ligase, facilitating ubiquitination at lysine residues.
  3. Degradation: Ubiquitinated Bcl-xL is targeted for degradation by the proteasome.

This mechanism results in enhanced apoptosis in cancer cells reliant on Bcl-xL for survival while sparing platelets due to selective E3 ligase recruitment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DT2216 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 Da.
  • Solubility: Soluble in DMSO with limited solubility in aqueous solutions.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

These properties are critical for its efficacy as a therapeutic agent, influencing its bioavailability and interaction with target proteins .

Applications

Scientific Uses

DT2216 has significant potential applications in cancer therapy, particularly for malignancies characterized by overexpression or dependence on Bcl-xL. Its ability to selectively induce apoptosis in cancer cells while minimizing toxicity makes it an attractive candidate for further clinical development.

Properties

Product Name

PROTAC Bcl-xL degrader-1

IUPAC Name

(4S,7S,9aS)-N-[(1R)-6-[4-[4-[(3R)-3-[4-[[4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazin-1-yl]-4-oxobutoxy]-1,2,3,4-tetrahydronaphthalen-1-yl]-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide

Molecular Formula

C76H96ClF3N10O11S3

Molecular Weight

1514.3 g/mol

InChI

InChI=1S/C76H96ClF3N10O11S3/c1-50(81-6)70(92)84-65-31-43-101-68-47-75(4,5)69(90(68)73(65)95)72(94)83-63-15-10-12-53-44-58(25-27-62(53)63)100-42-11-16-67(91)89-40-34-86(35-41-89)33-30-56(49-102-59-13-8-7-9-14-59)82-64-28-26-60(45-66(64)103(96,97)76(78,79)80)104(98,99)85-71(93)52-19-23-57(24-20-52)88-38-36-87(37-39-88)48-54-46-74(2,3)32-29-61(54)51-17-21-55(77)22-18-51/h7-9,13-14,17-28,44-45,50,56,63,65,68-69,81-82H,10-12,15-16,29-43,46-49H2,1-6H3,(H,83,94)(H,84,92)(H,85,93)/t50-,56+,63+,65-,68-,69+/m0/s1

InChI Key

HHMCHRRZMCHLLA-PYINPHMPSA-N

Canonical SMILES

CC(C(=O)NC1CCOC2CC(C(N2C1=O)C(=O)NC3CCCC4=C3C=CC(=C4)OCCCC(=O)N5CCN(CC5)CCC(CSC6=CC=CC=C6)NC7=C(C=C(C=C7)S(=O)(=O)NC(=O)C8=CC=C(C=C8)N9CCN(CC9)CC1=C(CCC(C1)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)(C)C)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CCO[C@H]2CC([C@H](N2C1=O)C(=O)N[C@@H]3CCCC4=C3C=CC(=C4)OCCCC(=O)N5CCN(CC5)CC[C@H](CSC6=CC=CC=C6)NC7=C(C=C(C=C7)S(=O)(=O)NC(=O)C8=CC=C(C=C8)N9CCN(CC9)CC1=C(CCC(C1)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)(C)C)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.